molecular formula CH2Br2 B042720 Dibromomethane CAS No. 74-95-3

Dibromomethane

Cat. No.: B042720
CAS No.: 74-95-3
M. Wt: 173.83 g/mol
InChI Key: FJBFPHVGVWTDIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibromomethane, also known as methylene bromide or methylene dibromide, is a halomethane with the formula CH2Br2 . It is used as a solvent, gauge fluid, and in organic synthesis . The primary targets of this compound are organic compounds, particularly polyols such as catechols, which it converts to their methylenedioxy derivatives .

Mode of Action

This compound interacts with its targets through a process known as bromomethylation . This involves the addition of a bromomethyl group (CH2Br) to the target molecule, altering its structure and properties . The process is facilitated by the presence of a catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds . By converting polyols to their methylenedioxy derivatives, this compound can influence the synthesis and degradation of these compounds . The exact pathways and their downstream effects can vary depending on the specific target molecules and the conditions of the reaction .

Pharmacokinetics

It is known that this compound is slightly soluble in water but very soluble in organic solvents . This suggests that it could be readily absorbed and distributed in organisms, particularly through lipid-rich tissues. The metabolism and excretion of this compound would depend on the specific organism and exposure conditions .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecules and the conditions of the reaction . In general, the bromomethylation of target molecules can alter their structure and properties, potentially affecting their function and interactions within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light and algal photosynthetic activity can affect the release of halomethanes like this compound to the atmosphere . Additionally, the presence of a catalyst can facilitate the bromomethylation process . Therefore, the environment in which this compound is used can significantly impact its effectiveness and the outcomes of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomethane is commercially prepared from dichloromethane via bromochloromethane. The reactions involved are as follows :

  • (6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3)
  • (\text{CH}_2\text{Cl}_2 + \text{HBr} \rightarrow \text{CH}_2\text{BrCl} + \text{HCl})

The bromochloromethane product can further react in a similar manner:

  • (6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3)
  • (\text{CH}_2\text{BrCl} + \text{HBr} \rightarrow \text{CH}_2\text{Br}_2 + \text{HCl})

In the laboratory, this compound can be prepared from bromoform using sodium arsenite and sodium hydroxide : (\text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr})

Another method involves the reaction of diiodomethane with bromine .

Chemical Reactions Analysis

Types of Reactions: Dibromomethane undergoes various chemical reactions, including substitution and elimination reactions .

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions to form methylene glycol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form methylene.

Major Products:

    Substitution: Methylene glycol

    Elimination: Methylene

Comparison with Similar Compounds

  • Bromoform (CHBr₃)
  • Tetrabromomethane (CBr₄)
  • 1,1-Dibromoethane (C₂H₄Br₂)
  • 1,2-Dibromoethane (C₂H₄Br₂)

Properties

IUPAC Name

dibromomethane
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InChI

InChI=1S/CH2Br2/c2-1-3/h1H2
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InChI Key

FJBFPHVGVWTDIP-UHFFFAOYSA-N
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Canonical SMILES

C(Br)Br
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Molecular Formula

CH2Br2
Record name DIBROMOMETHANE
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DSSTOX Substance ID

DTXSID4021557
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Molecular Weight

173.83 g/mol
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Physical Description

Dibromomethane appears as a colorless liquid with a pleasant odor. Insoluble in water and denser than water. May be toxic by ingestion. Used as a solvent and as a motor fuel., Liquid, Colorless liquid with a sweet, pleasant odor; [CHRIS] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID.
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Boiling Point

206.6 °F at 760 mmHg (USCG, 1999), 97 °C
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Solubility

11.70 g/1000 g water @ 15 °C; 11.93 g/1000 g water @ 30 °C, Miscible with chloroform, alcohol, ether, acetone, > 10% in acetone, > 10% in ether, For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 15 °C: 1.2 (moderate)
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Density

2.497 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4969 g/cc @ 20 °C, Relative density (water = 1): 2.5
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Vapor Density

6.05 (Air= 1), Relative vapor density (air = 1): 6.0
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Vapor Pressure

87.89 mmHg (USCG, 1999), 44.4 [mmHg], Vapor pressure: 40 mm Hg @ 23.3 °C, 44.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 4.7
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Color/Form

Clear, colorless liquid

CAS No.

74-95-3, 4371-77-1
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Melting Point

-62.5 °F (USCG, 1999), -52.5 °C, -52.7 °C
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Synthesis routes and methods

Procedure details

400 g of methylene bromide and 50 g of tetrabutylammonium bromide are taken under reflux in a stirred apparatus and a solution of 400 ml of water, 130 g of sodium hydroxide and 200 g of 3-methylpyrocatechol are added dropwise in the course of 5 hours. At the end of the addition, the mixture is subsequently stirred for a further 2 hours, cooled and extracted with methylene chloride. The organic phase is dried and distilled on a column. After first runnings of unreacted methylene bromide, 175 g of 4-methyl-1,3-benzodioxole are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromomethane

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